1-(2-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8F3IOS and a molecular weight of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl derivative, which is then subjected to iodination and trifluoromethylthiolation reactions.
Reaction Conditions: The iodination is usually carried out using iodine and a suitable oxidizing agent, while the trifluoromethylthiolation involves the use of trifluoromethylthiolating reagents under controlled conditions.
Industrial Production: Industrial production methods may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-(2-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-(2-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a bromine atom instead of a propan-2-one moiety, affecting its reactivity and applications.
1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H8F3IOS |
---|---|
Molecular Weight |
360.14 g/mol |
IUPAC Name |
1-[2-iodo-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IOS/c1-6(15)5-7-3-2-4-8(9(7)14)16-10(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
PZWBCPCFJKRHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)I |
Origin of Product |
United States |
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